Lipophilicity (XLogP3-AA) Comparison: 2-Methyl vs. 2-Unsubstituted Benzothiazole-6-carbonitrile
The 2-methyl substitution increases calculated lipophilicity by approximately 0.8 log units compared to the unsubstituted benzothiazole-6-carbonitrile analog. This difference is derived from PubChem-computed XLogP3-AA values. The target compound (2-methylbenzo[d]thiazole-6-carbonitrile) has a calculated XLogP3-AA of 2.5 [1], while benzothiazole-6-carbonitrile (CAS: 58249-61-9) has a calculated XLogP3 of 1.7 [2]. This quantitative difference in lipophilicity may affect membrane permeability, protein binding, and compound partitioning in biological assays and synthetic workup procedures.
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA / XLogP3) |
|---|---|
| Target Compound Data | 2.5 (XLogP3-AA) |
| Comparator Or Baseline | Benzothiazole-6-carbonitrile: 1.7 (XLogP3) |
| Quantified Difference | Increase of 0.8 log units (Δ = +0.8) |
| Conditions | Computed values from PubChem; XLogP3-AA for target, XLogP3 for comparator (different algorithm versions may apply). |
Why This Matters
Lipophilicity is a critical determinant of compound behavior in biological systems and synthetic extractions; a difference of 0.8 log units is substantial and cannot be assumed to be functionally equivalent in assays or separations.
- [1] PubChem. 6-Benzothiazolecarbonitrile, 2-methyl-. Compound Summary CID 142608. National Center for Biotechnology Information. View Source
- [2] PubChem. Benzothiazole-6-carbonitrile. Compound Summary CID 10607144. National Center for Biotechnology Information. View Source
